

An In-depth Technical Guide to 3-Sulfo-glycodeoxycholic acid-d4 disodium salt

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Compound of Interest

Compound Name: 3-Sulfo-glycodeoxycholic acid-d4disodium

Cat. No.: B3025771

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This technical guide provides a comprehensive overview of the physical properties, applications, and relevant biological context of 3-Sulfo-glycodeoxycholic acid-d4 disodium salt for researchers, scientists, and drug development professionals.

Core Physical and Chemical Properties

3-Sulfo-glycodeoxycholic acid-d4 disodium salt is a deuterated and sulfated form of glycodeoxycholic acid. The introduction of deuterium atoms provides a stable isotopic label, making it an ideal internal standard for mass spectrometry-based quantification of its non-deuterated counterpart in biological matrices. The sulfation at the 3-position increases its water solubility, which is a key detoxification pathway for bile acids *in vivo*.

Table 1: Physical and Chemical Properties of 3-Sulfo-glycodeoxycholic acid-d4 disodium salt

Property	Value
Molecular Formula	C26H37D4NNa2O8S
Molecular Weight	Approximately 577.68 g/mol [1] [2]
Appearance	Off-white solid [3]
Storage Conditions	-20°C, protected from light [2] [4] [5]
Purity	Typically ≥98% for both chemical and isotopic purity
Solubility	Information on the exact solubility of the d4 disodium salt is limited. However, related non-deuterated sulfated bile acids are known to have increased water solubility compared to their non-sulfated forms. For related compounds, slight solubility in methanol has been noted [6] .

Application in Quantitative Analysis

The primary application of 3-Sulfo-glycodeoxycholic acid-d4 disodium salt is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the accurate quantification of endogenous 3-Sulfo-glycodeoxycholic acid in various biological samples, including plasma, serum, and fecal matter.

General Experimental Protocol for Bile Acid Quantification using LC-MS/MS

The following is a generalized protocol for the quantification of bile acids using a deuterated internal standard like 3-Sulfo-glycodeoxycholic acid-d4 disodium salt.

2.1.1. Sample Preparation (Protein Precipitation & Extraction)

- Thaw biological samples (e.g., serum, plasma) on ice.
- To 50 µL of the sample, add 200 µL of ice-cold methanol containing the deuterated internal standard (e.g., 3-Sulfo-glycodeoxycholic acid-d4 disodium salt at a known concentration).

- Vortex the mixture for 1 minute to precipitate proteins.
- Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 methanol:water).
- Centrifuge again to pellet any remaining particulates and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

2.1.2. Liquid Chromatography Separation

- Column: A C18 reversed-phase column is commonly used for bile acid separation.
- Mobile Phase A: Water with an additive such as formic acid or ammonium acetate to improve ionization.
- Mobile Phase B: A mixture of organic solvents like acetonitrile and methanol.
- Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the more hydrophobic bile acids.
- Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
- Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

2.1.3. Tandem Mass Spectrometry Detection

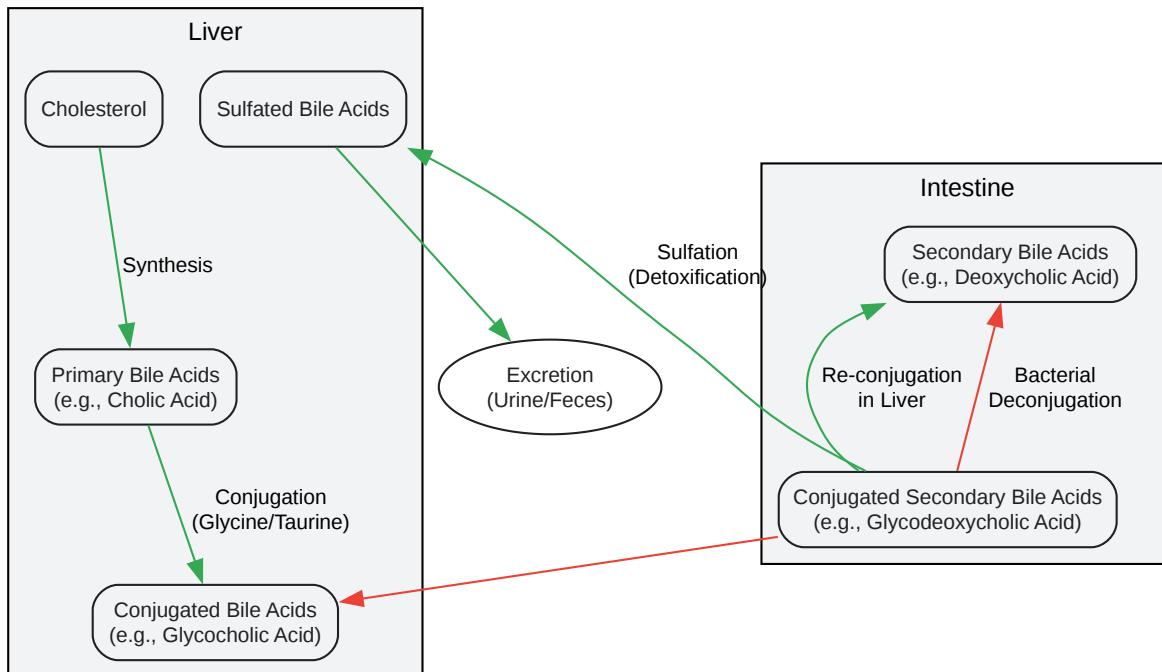
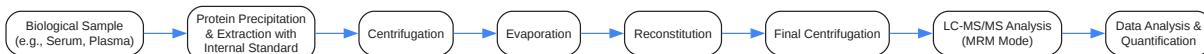
- Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally preferred for bile acid analysis.
- Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard.

Table 2: Example of MRM Transitions for Bile Acid Analysis

Compound	Precursor Ion (m/z)	Product Ion (m/z)
Endogenous 3-Sulfo-glycodeoxycholic acid	Value to be determined empirically	Value to be determined empirically
3-Sulfo-glycodeoxycholic acid-d4 disodium salt (Internal Standard)	Value to be determined empirically	Value to be determined empirically

Note: The exact m/z values for precursor and product ions should be optimized for the specific instrument being used.

Experimental Workflow Diagram

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